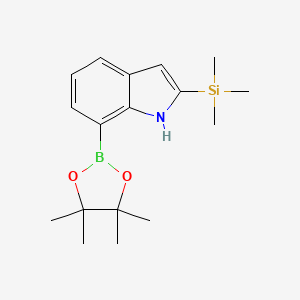
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trimethylsilyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trimethylsilyl)-1H-indole is a complex organic compound that features both boron and silicon atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trimethylsilyl)-1H-indole typically involves the coupling of an indole derivative with a boronic ester. The reaction conditions often require the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
化学反应分析
Types of Reactions
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trimethylsilyl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to remove the boron or silicon groups.
Substitution: The boron and silicon groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups into the indole ring.
科学研究应用
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trimethylsilyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and catalysts.
作用机制
The mechanism of action for 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trimethylsilyl)-1H-indole involves its interaction with various molecular targets and pathways. The boron and silicon atoms can participate in unique bonding interactions, which can influence the compound’s reactivity and biological activity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.
相似化合物的比较
Similar Compounds
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole: Lacks the trimethylsilyl group.
2-(Trimethylsilyl)-1H-indole: Lacks the boron-containing group.
7-Bromo-2-(trimethylsilyl)-1H-indole: Contains a bromine atom instead of the boron group.
Uniqueness
The presence of both boron and silicon atoms in 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trimethylsilyl)-1H-indole makes it unique compared to similar compounds
生物活性
The compound 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-1H-indole is a derivative of indole that incorporates a boron-containing moiety. This structure is significant in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. The incorporation of boron into organic molecules has been shown to enhance their pharmacological properties.
- Molecular Formula : C₁₅H₁₈BNO₂
- Molecular Weight : 255.12 g/mol
- CAS Number : 1082947-07-6
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The boron atom in the dioxaborolane structure is known for its ability to form stable complexes with oxygen and nitrogen-containing compounds, which may facilitate interactions with enzymes and receptors involved in cellular signaling pathways.
Anticancer Activity
Several studies have indicated that compounds containing boron can exhibit anticancer properties. The mechanism often involves the inhibition of tumor cell proliferation and induction of apoptosis. For instance:
- Study 1 : A study demonstrated that indole derivatives can inhibit the growth of various cancer cell lines by disrupting microtubule function and inducing cell cycle arrest.
- Study 2 : Another research highlighted the potential of boron-containing compounds in enhancing the efficacy of traditional chemotherapeutics by overcoming drug resistance in cancer cells.
Neuroprotective Effects
Research has also suggested that indole derivatives may possess neuroprotective properties:
- Case Study : A study on neurodegenerative diseases indicated that specific indole derivatives could reduce oxidative stress and inflammation in neuronal cells, thereby protecting against neurotoxicity.
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:
- Absorption : Rapidly absorbed after administration.
- Distribution : Lipophilic nature suggests good distribution across biological membranes.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted via urine.
Data Table: Summary of Biological Activities
属性
CAS 编号 |
919119-70-3 |
|---|---|
分子式 |
C17H26BNO2Si |
分子量 |
315.3 g/mol |
IUPAC 名称 |
trimethyl-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-yl]silane |
InChI |
InChI=1S/C17H26BNO2Si/c1-16(2)17(3,4)21-18(20-16)13-10-8-9-12-11-14(19-15(12)13)22(5,6)7/h8-11,19H,1-7H3 |
InChI 键 |
DYUKBTITVHRVLS-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=C(N3)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















